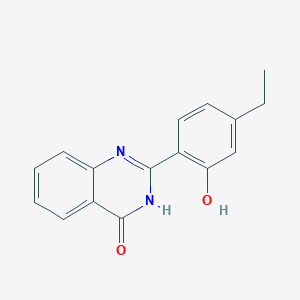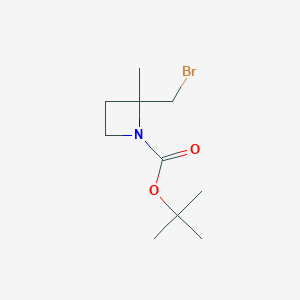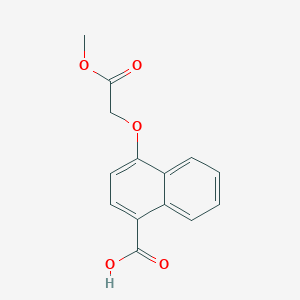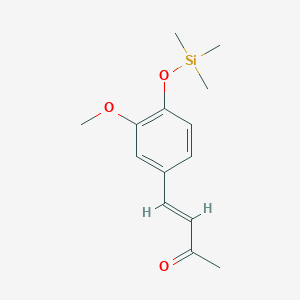![molecular formula C17H13N3 B11854561 3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7627-26-1](/img/structure/B11854561.png)
3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline: is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The structure of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline consists of a triazole ring fused to an isoquinoline ring, with a p-tolyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines, followed by the Claisen–Schmidt condensation with substituted aldehydes using potassium hydroxide as a catalyst . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods: Industrial production of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazoloisoquinolines with different functional groups.
Scientific Research Applications
3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline involves several molecular targets and pathways:
Anticancer Activity: The compound induces oxidative stress and DNA damage, leading to apoptosis in cancer cells. It upregulates pro-apoptotic genes such as p53 and Bax, and downregulates proliferative markers like ki67.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Antiviral Activity: The compound inhibits viral replication by interfering with viral enzymes and proteins.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones: Exhibits significant anticancer activity through cell cycle arrest and apoptosis.
Uniqueness: 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer therapy. Additionally, its broad-spectrum antimicrobial and antiviral activities further enhance its potential as a therapeutic agent.
Properties
CAS No. |
7627-26-1 |
|---|---|
Molecular Formula |
C17H13N3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C17H13N3/c1-12-6-8-14(9-7-12)16-18-19-17-15-5-3-2-4-13(15)10-11-20(16)17/h2-11H,1H3 |
InChI Key |
KYOSZNVQIYWEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)






![1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11854560.png)

![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)

